molecular formula C7H3BrFIN2 B13906224 4-Bromo-6-fluoro-5-iodo-1H-indazole

4-Bromo-6-fluoro-5-iodo-1H-indazole

Cat. No.: B13906224
M. Wt: 340.92 g/mol
InChI Key: USHWCZRBPBCJTD-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoro-5-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of bromine, fluorine, and iodine atoms in the structure of this compound makes it a unique compound with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-fluoro-5-iodo-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazine derivatives. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form benzylidenehydrazine, followed by cyclization in the presence of bromine and iodine sources .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of transition metal catalysts and controlled reaction environments to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-fluoro-5-iodo-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted indazole derivatives, which can have different biological activities and chemical properties .

Scientific Research Applications

4-Bromo-6-fluoro-5-iodo-1H-indazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-6-fluoro-5-iodo-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The presence of halogen atoms enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

  • 4-Bromo-6-fluoro-1H-indazole
  • 6-Bromo-5-fluoro-1H-indazole
  • 4-Iodo-6-fluoro-1H-indazole

Comparison: 4-Bromo-6-fluoro-5-iodo-1H-indazole is unique due to the presence of three different halogen atoms, which imparts distinct chemical and biological properties compared to other similar compounds. This unique combination of halogens can influence its reactivity, stability, and interaction with biological targets .

Properties

Molecular Formula

C7H3BrFIN2

Molecular Weight

340.92 g/mol

IUPAC Name

4-bromo-6-fluoro-5-iodo-1H-indazole

InChI

InChI=1S/C7H3BrFIN2/c8-6-3-2-11-12-5(3)1-4(9)7(6)10/h1-2H,(H,11,12)

InChI Key

USHWCZRBPBCJTD-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1F)I)Br)C=NN2

Origin of Product

United States

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